Oxanthrene-2,8-dicarbaldehyde
Description
Oxanthrene-2,8-dicarbaldehyde is a polycyclic aromatic compound featuring a central oxanthrene core (a heterocyclic structure containing oxygen) with aldehyde groups at the 2 and 8 positions. Dicarbaldehydes are critical intermediates in organic synthesis, often utilized in constructing fluorescent probes, coordination polymers, and environmental aerosols .
Properties
CAS No. |
856053-86-6 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H |
InChI Key |
RXZUBLNYBZADKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the 1,4-dioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Aldehyde Groups: The aldehyde groups are introduced at the 2 and 8 positions through formylation reactions.
Industrial Production Methods
Industrial production methods for Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Dibenzo[b,e][1,4]dioxin-2,8-dicarboxylic acid
Reduction: Dibenzo[b,e][1,4]dioxin-2,8-dimethanol
Substitution: Various substituted dibenzodioxin derivatives depending on the substituent introduced.
Scientific Research Applications
Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of dibenzodioxins.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, its derivatives may interact with the aryl hydrocarbon receptor, affecting gene expression and cellular responses .
Comparison with Similar Compounds
The following analysis compares Oxanthrene-2,8-dicarbaldehyde to structurally or functionally analogous dicarbaldehydes, drawing from experimental data in the provided evidence.
Structural and Physicochemical Properties
Key Observations :
- Aromaticity and Stability : Pyrene-1,8-dicarbaldehyde exhibits higher thermal stability (predicted boiling point >500°C) due to its fused pyrene core, whereas naphthalene derivatives are more volatile .
- Environmental Relevance: Naphthalene-1,8-dicarbaldehyde is a key intermediate in atmospheric oxidation of polyaromatic hydrocarbons (PAHs), contributing to SOA formation via reactions with NO₃ radicals .
Key Observations :
- Selectivity : Pyrene dicarbaldehydes face isomer competition (1,6- vs. 1,8-), necessitating precise chromatographic separation .
- Environmental Pathways : Naphthalene-1,8-dicarbaldehyde forms transiently in atmospheric reactions but is consumed rapidly, limiting its ambient concentrations .
Key Contrasts :
- Atmospheric Impact : Naphthalene derivatives play a significant role in aerosol chemistry, whereas pyrene-based aldehydes are more relevant in material science .
- Functional Group Reactivity : Aldehydes in rigid aromatic systems (e.g., pyrene) exhibit slower oxidation kinetics compared to naphthalene analogues .
Biological Activity
Oxanthrene-2,8-dicarbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Oxanthrene-2,8-dicarbaldehyde belongs to the oxanthrene family, characterized by a fused ring structure with two aldehyde functional groups at the 2 and 8 positions. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.
Biological Activities
The biological activities of Oxanthrene-2,8-dicarbaldehyde can be categorized into several key areas:
1. Antimicrobial Activity
- Mechanism : The compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
- Case Study : A study demonstrated that derivatives of oxanthrene compounds showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
2. Anticancer Properties
- Mechanism : Oxanthrene-2,8-dicarbaldehyde has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Research Findings : In vitro studies indicated that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 µM to 20 µM, suggesting potent anticancer effects .
3. Antioxidant Activity
- Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress in cells.
- Findings : Research has shown that Oxanthrene-2,8-dicarbaldehyde can enhance cellular antioxidant defenses, leading to decreased levels of reactive oxygen species (ROS) in treated cells .
Data Table: Biological Activity Overview
Case Studies
Several studies have explored the biological activity of Oxanthrene derivatives:
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of multiple oxanthrene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the oxanthrene structure significantly enhanced antibacterial potency compared to standard antibiotics .
- Cancer Research : Another study focused on evaluating the anticancer effects of Oxanthrene-2,8-dicarbaldehyde on human lung cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
